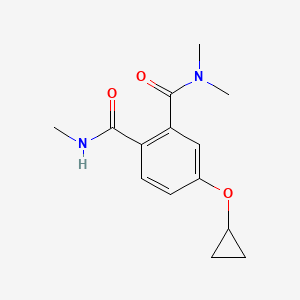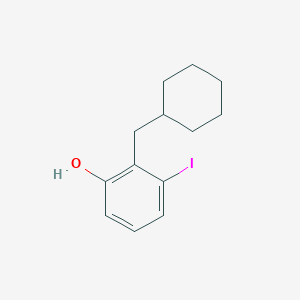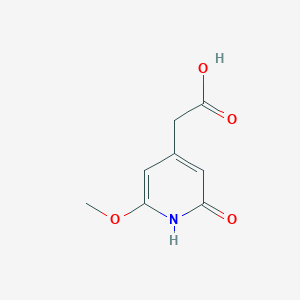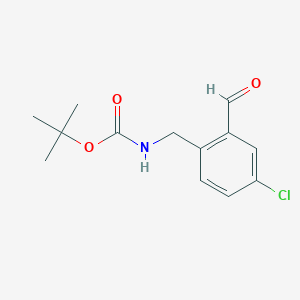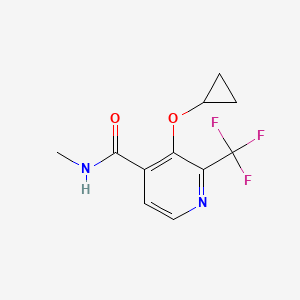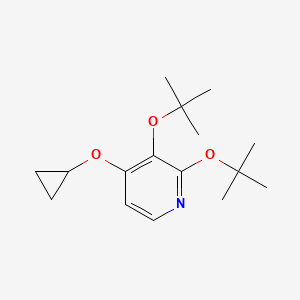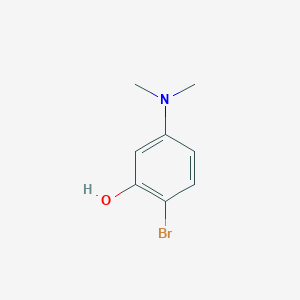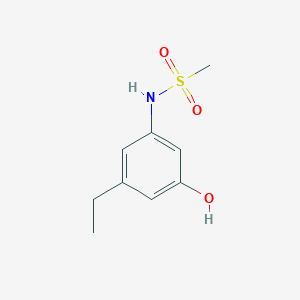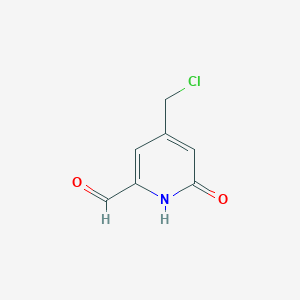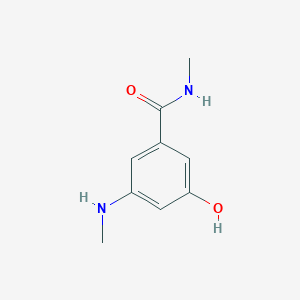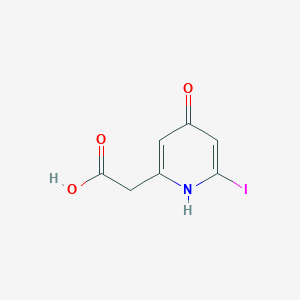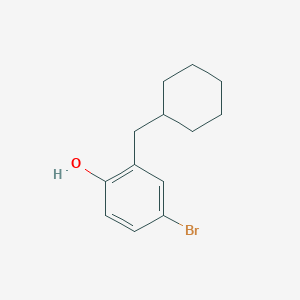
4-Tert-butyl-3-cyclopropoxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-cyclopropoxypicolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a tert-butyl group at the 4-position and a cyclopropoxy group at the 3-position of the picolinic acid structure. Picolinic acids are known for their chelating properties and are often used in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a nucleophile.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Formation of the Picolinic Acid Core: The picolinic acid core can be synthesized through various methods, including the cyclization of suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid core.
Reduction: Reduced forms of the cyclopropoxy group.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.
Applications De Recherche Scientifique
4-Tert-butyl-3-cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-3-cyclopropoxypicolinic acid involves its ability to chelate metal ions. This chelation can influence various biochemical pathways by altering the availability of metal ions required for enzymatic activities. The compound may also interact with specific molecular targets, leading to modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl-3-iodoheptane: Similar in structure but with an iodo group instead of a cyclopropoxy group.
4-Tert-butylpicolinic acid: Lacks the cyclopropoxy group but retains the tert-butyl and picolinic acid core.
Uniqueness
4-Tert-butyl-3-cyclopropoxypicolinic acid is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-tert-butyl-3-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-6-7-14-10(12(15)16)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
WCVCKQHLWYTBNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=NC=C1)C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


